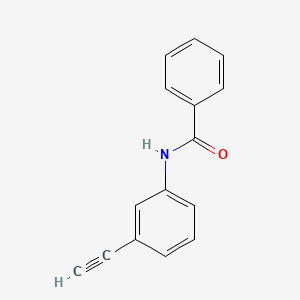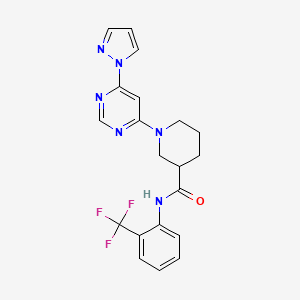![molecular formula C21H16FN5O4S B2608112 N1-(苯并[d][1,3]二氧杂环-5-基)-N2-(2-(2-(4-氟苯基)噻唑并[3,2-b][1,2,4]三唑-6-基)乙基)草酰胺 CAS No. 894033-90-0](/img/structure/B2608112.png)
N1-(苯并[d][1,3]二氧杂环-5-基)-N2-(2-(2-(4-氟苯基)噻唑并[3,2-b][1,2,4]三唑-6-基)乙基)草酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C21H16FN5O4S and its molecular weight is 453.45. The purity is usually 95%.
BenchChem offers high-quality N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗炎和镇痛应用
与N1-(苯并[d][1,3]二氧杂环-5-基)-N2-(2-(2-(4-氟苯基)噻唑并[3,2-b][1,2,4]三唑-6-基)乙基)草酰胺结构相似的化合物已被研究其抗炎和镇痛特性。例如,塞来昔布衍生物已被合成并评估其作为抗炎、镇痛、抗氧化、抗癌和抗HCV剂的潜力。与未经治疗的对照或塞来昔布相比,这些化合物显示出显着的抗炎和镇痛活性,而不会对肝、肾、结肠和脑造成组织损伤,表明它们有可能发展成治疗剂(Ş. Küçükgüzel等人,2013)。
抗氧化和器官特异性保护作用
噻唑并[3,2-b]-1,2,4-三唑已被检查其防止乙醇诱导的肝和脑组织氧化应激的能力。某些衍生物对这些组织中的过氧化损伤表现出显着的保护作用,表明它们在管理与氧化应激相关的疾病方面具有潜在的效用(G. Aktay等人,2005)。
诊断成像探针
放射氟化聚乙二醇化苯并苯并恶唑衍生物已被合成并评估为正电子发射断层扫描(PET)探针,用于成像阿尔茨海默病中的脑β-淀粉样斑块。这些化合物对β-淀粉样斑块聚集体表现出高亲和力,并显示出作为PET剂检测活体人脑中β-淀粉样斑块的显着潜力,突出了它们在诊断成像和阿尔茨海默病研究中的应用(M. Cui等人,2012)。
抗癌剂
一系列包含噻吩和吡唑基-噻唑部分的新化合物已被合成并评估其对肝细胞癌细胞系的抗肿瘤活性。其中一些化合物显示出有希望的活性,表明它们作为抗癌剂的潜力(Sobhi M. Gomha等人,2016)。
作用机制
Target of Action
The compound contains a benzodioxol group and a triazolothiazole group. Compounds with these groups are often associated with a wide range of biological activities, including anticancer , antiviral , and anti-inflammatory effects . .
Mode of Action
Without specific studies on this compound, it’s difficult to determine its exact mode of action. Compounds with similar structures have been shown to interact with various cellular targets leading to changes in cell function .
Biochemical Pathways
Similar compounds have been shown to affect a variety of biochemical pathways, including those involved in cell proliferation and apoptosis .
Result of Action
Similar compounds have been shown to have effects on cell proliferation and apoptosis .
生化分析
Biochemical Properties
N’-(2H-1,3-benzodioxol-5-yl)-N-{2-[2-(4-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2 . This inhibition is competitive, meaning the compound binds to the active site of the enzyme, preventing the natural substrate from binding. Additionally, the compound interacts with various proteases, which are enzymes that break down proteins . These interactions are essential for understanding the compound’s potential therapeutic applications.
Cellular Effects
N’-(2H-1,3-benzodioxol-5-yl)-N-{2-[2-(4-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide has significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to affect the expression of genes involved in inflammation and apoptosis . It also impacts cellular metabolism by inhibiting enzymes involved in metabolic pathways, leading to altered metabolite levels.
Molecular Mechanism
The molecular mechanism of N’-(2H-1,3-benzodioxol-5-yl)-N-{2-[2-(4-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it inhibits COX enzymes by binding to their active sites, preventing the conversion of arachidonic acid to prostaglandins . This inhibition reduces inflammation and pain. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N’-(2H-1,3-benzodioxol-5-yl)-N-{2-[2-(4-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to reduced efficacy . Long-term exposure to the compound in in vitro and in vivo studies has shown sustained effects on cellular processes, including prolonged inhibition of enzyme activity and altered gene expression.
Dosage Effects in Animal Models
The effects of N’-(2H-1,3-benzodioxol-5-yl)-N-{2-[2-(4-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as anti-inflammatory and analgesic properties . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications.
Metabolic Pathways
N’-(2H-1,3-benzodioxol-5-yl)-N-{2-[2-(4-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, the compound inhibits enzymes involved in the arachidonic acid pathway, leading to reduced production of inflammatory mediators . Additionally, it can affect the metabolism of other compounds by modulating the activity of cytochrome P450 enzymes .
Transport and Distribution
The transport and distribution of N’-(2H-1,3-benzodioxol-5-yl)-N-{2-[2-(4-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via active transport mechanisms, and it can bind to plasma proteins, affecting its distribution and bioavailability . These interactions are essential for understanding the compound’s pharmacokinetics and therapeutic potential.
Subcellular Localization
The subcellular localization of N’-(2H-1,3-benzodioxol-5-yl)-N-{2-[2-(4-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide is critical for its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . This localization influences the compound’s interactions with biomolecules and its overall efficacy in modulating cellular processes.
属性
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-[2-[2-(4-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN5O4S/c22-13-3-1-12(2-4-13)18-25-21-27(26-18)15(10-32-21)7-8-23-19(28)20(29)24-14-5-6-16-17(9-14)31-11-30-16/h1-6,9-10H,7-8,11H2,(H,23,28)(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYFACJKQYADEBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C(=O)NCCC3=CSC4=NC(=NN34)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-methyl-N'-[1-(propan-2-yl)-1H-pyrazol-5-yl]benzenecarboximidamide](/img/structure/B2608030.png)


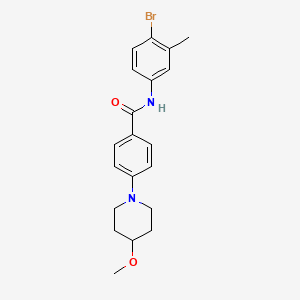

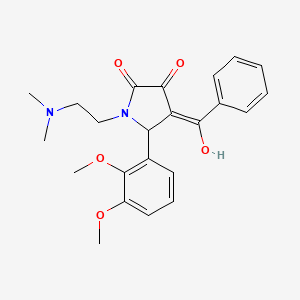
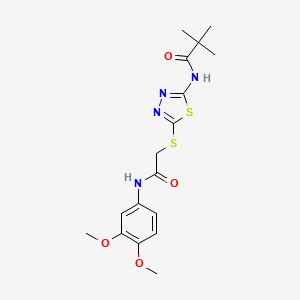
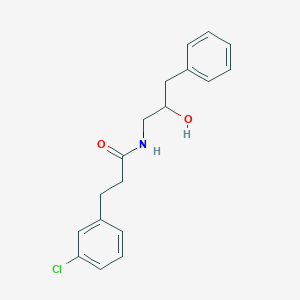

![4-(dimethylamino)-N-[2-[[4-(dimethylamino)benzenecarbothioyl]amino]ethyl]benzenecarbothioamide](/img/structure/B2608045.png)
![Methyl 4,5-dimethyl-2-[(2-thiophen-2-ylquinoline-4-carbonyl)amino]thiophene-3-carboxylate](/img/structure/B2608046.png)
